

# Application Notes: CHIC35 Protocol for In Vitro T-Cell Suppression Assays

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | CHIC35   |           |
| Cat. No.:            | B1668616 | Get Quote |

#### Introduction

The **CHIC35** protocol outlines a standardized method for evaluating the immunosuppressive potential of Interleukin-35 (IL-35) on primary human T-cell proliferation in vitro. IL-35 is a dimeric cytokine, composed of the EBI3 and IL12A subunits, and is known to be produced by regulatory T-cells (Tregs). It plays a crucial role in suppressing inflammatory responses by inhibiting the proliferation and function of effector T-cells (Teffs). This protocol is designed for researchers and scientists in immunology, oncology, and drug development to quantitatively assess the impact of IL-35 or novel therapeutic agents that modulate the IL-35 signaling pathway.

#### Principle

The **CHIC35** protocol is based on the co-culture of activated effector T-cells with varying concentrations of recombinant human IL-35. T-cell proliferation is induced by stimulation with anti-CD3 and anti-CD28 antibodies, which mimic the primary signals of T-cell activation. The degree of T-cell proliferation is quantified using a fluorescent dye-based assay, such as Carboxyfluorescein succinimidyl ester (CFSE), which is diluted with each cell division. A reduction in CFSE dilution in the presence of IL-35 indicates suppression of T-cell proliferation. The results provide a quantitative measure of the immunosuppressive activity of IL-35.

#### **Applications**



- Functional Characterization of IL-35: Elucidating the dose-dependent immunosuppressive effects of IL-35 on T-cell proliferation.
- Drug Discovery and Development: Screening and validation of novel therapeutic agents that target the IL-35 signaling pathway for the treatment of autoimmune diseases and cancer.
- Immunomonitoring: Assessing the function of regulatory T-cells and their production of IL-35 in various disease models.
- Translational Research: Investigating the role of IL-35 in the tumor microenvironment and its potential as a biomarker.

## **Quantitative Data Summary**

The following table summarizes representative data from a T-cell suppression assay using the **CHIC35** protocol. Human CD4+ T-cells were stimulated with anti-CD3/CD28 antibodies and cultured for 96 hours in the presence of varying concentrations of recombinant human IL-35. T-cell proliferation was assessed by flow cytometry analysis of CFSE dilution.

| Treatment Group      | IL-35<br>Concentration<br>(ng/mL) | Proliferation Index | % Suppression |
|----------------------|-----------------------------------|---------------------|---------------|
| Unstimulated Control | 0                                 | $1.0 \pm 0.1$       | N/A           |
| Stimulated Control   | 0                                 | $4.8 \pm 0.3$       | 0%            |
| IL-35 Treatment 1    | 10                                | 3.9 ± 0.2           | 18.8%         |
| IL-35 Treatment 2    | 25                                | 2.7 ± 0.2           | 43.8%         |
| IL-35 Treatment 3    | 50                                | 1.5 ± 0.1           | 68.8%         |
| IL-35 Treatment 4    | 100                               | 1.1 ± 0.1           | 77.1%         |

Data are presented as mean ± standard deviation from three independent experiments.

## **Experimental Protocols**

1. Isolation and Labeling of Human CD4+ T-Cells



#### · Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- CD4+ T-Cell Isolation Kit (negative selection)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
- Carboxyfluorescein succinimidyl ester (CFSE)
- Phosphate Buffered Saline (PBS)

#### Procedure:

- Isolate CD4+ T-cells from PBMCs using a CD4+ T-Cell Isolation Kit according to the manufacturer's instructions.
- Assess the purity of the isolated CD4+ T-cells by flow cytometry (should be >95%).
- Resuspend the purified CD4+ T-cells at a concentration of 1 x 10<sup>7</sup> cells/mL in prewarmed PBS.
- $\circ~$  Add CFSE to a final concentration of 5  $\mu M$  and incubate for 10 minutes at 37°C in the dark.
- Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
- Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.
- Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a final concentration of 1 x 10<sup>6</sup> cells/mL.

#### 2. T-Cell Suppression Assay

Materials:



- CFSE-labeled CD4+ T-cells
- 96-well round-bottom cell culture plate
- Anti-CD3 antibody (plate-bound)
- Anti-CD28 antibody (soluble)
- Recombinant human IL-35
- Complete RPMI-1640 medium
- Procedure:
  - Coat a 96-well plate with anti-CD3 antibody (1 μg/mL in PBS) overnight at 4°C.
  - Wash the plate twice with sterile PBS to remove unbound antibody.
  - Prepare serial dilutions of recombinant human IL-35 in complete RPMI-1640 medium.
  - Add 100 μL of CFSE-labeled CD4+ T-cells (1 x 10<sup>5</sup> cells) to each well.
  - $\circ~$  Add 50  $\mu L$  of the IL-35 dilutions to the respective wells. For the stimulated control, add 50  $\mu L$  of medium.
  - Add soluble anti-CD28 antibody to all wells (except the unstimulated control) to a final concentration of 2 μg/mL.
  - Adjust the final volume in each well to 200 μL with complete RPMI-1640 medium.
  - Incubate the plate for 96 hours at 37°C in a humidified incubator with 5% CO2.
- 3. Flow Cytometry Analysis
- Materials:
  - Flow cytometer
  - FACS tubes



- PBS with 2% FBS (FACS buffer)
- o Propidium Iodide (PI) or other viability dye
- Procedure:
  - After incubation, gently resuspend the cells and transfer them to FACS tubes.
  - Wash the cells once with FACS buffer.
  - Resuspend the cells in 200 μL of FACS buffer containing a viability dye (e.g., PI).
  - Acquire the samples on a flow cytometer, collecting at least 10,000 events in the live lymphocyte gate.
  - Analyze the data using appropriate software to determine the proliferation index based on CFSE dilution.

### **Visualizations**



Click to download full resolution via product page

Caption: IL-35 Signaling Pathway.





Click to download full resolution via product page

Caption: CHIC35 Experimental Workflow.







 To cite this document: BenchChem. [Application Notes: CHIC35 Protocol for In Vitro T-Cell Suppression Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668616#chic35-protocol-for-in-vitro-cell-culture-experiments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com